5-Bromo-6-chloro-isatoic anhydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

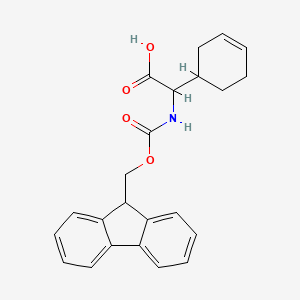

5-Bromo-6-chloro-isatoic anhydride is an important chemical raw material and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes .

Synthesis Analysis

This compound is prepared from 5-bromo indole by stirring in a 4:1 mixture of DMF/H2O for 16 hours at room temperature .Molecular Structure Analysis

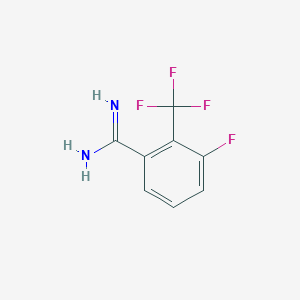

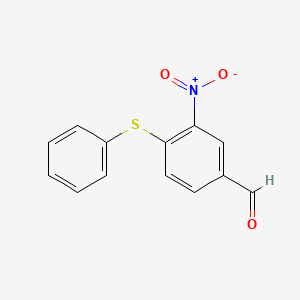

The molecular formula of this compound is C8H3BrClNO3. The molecular weight is 276.47.Applications De Recherche Scientifique

Decarboxylative Coupling Reactions : Isatoic anhydrides, including 5-Bromo-6-chloro-isatoic anhydride, are used in palladium-catalyzed decarboxylative coupling with arylboronic acids. This process achieves aryl o-aminobenzoates with moderate to good yields and demonstrates compatibility with various functional groups, indicating its versatility in organic synthesis (Lu et al., 2011).

Heterocyclic System Synthesis : this compound plays a role in the preparation of novel heterocyclic systems. It reacts with specific compounds to produce a range of derivatives, demonstrating its utility in the synthesis of complex organic molecules (Sunder & Peet, 1979).

Synthesis of Cycloalkanols : Isatoic anhydrides, including the bromo-chloro variant, are used for synthesizing cycloalkanols. This involves reaction with bromomagnesio alkanes, showcasing its potential in producing various organic compounds (Canonne, Boulanger, & Chantegrel, 1987).

Role in Dye and Pigment Analysis : this compound, as a derivative of isatoic anhydride, is involved in the study of reactions of certain colorants with ozone. This research contributes to understanding the fading mechanisms of natural organic colorants (Grosjean et al., 1988).

Synthesis of Benzotriazepin Derivatives : Isatoic anhydrides are instrumental in synthesizing 1,3,4-Benzotriazepin-5-one derivatives, a class of compounds with potential applications in various fields of chemistry and pharmacology (Takahashi, Onizawa, & Satoh, 1974).

Scavenger Resin Development : The highly reactive anhydride moiety of isatoic anhydride allows its use in developing scavenger resins for completely removing primary and secondary aliphatic amines from certain reactions (Coppola, 1998).

Orientations Futures

5-Bromo-6-chloro-isatoic anhydride is an important chemical raw material and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes . Therefore, its future directions may involve its use in the synthesis of new pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

Isatoic anhydride and its derivatives are often used as building blocks in the synthesis of various nitrogen-containing heterocyclic structures . These structures can interact with a variety of biological targets, depending on their specific chemical structure.

Mode of Action

The mode of action of isatoic anhydride derivatives can vary widely, depending on the specific derivative and its target. Generally, these compounds can interact with their targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or interfering with the function of the target molecule .

Biochemical Pathways

Isatoic anhydride derivatives can affect a variety of biochemical pathways, depending on their specific targets. These could include pathways involved in cell signaling, metabolism, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isatoic anhydride derivatives can vary widely, depending on the specific chemical structure of the derivative. Factors such as solubility, stability, and molecular size can all influence the bioavailability of these compounds .

Result of Action

The molecular and cellular effects of isatoic anhydride derivatives can vary widely, depending on the specific derivative and its target. These effects could include changes in cell signaling, alterations in metabolic processes, or effects on gene expression .

Action Environment

The action, efficacy, and stability of isatoic anhydride derivatives can be influenced by a variety of environmental factors. These could include factors such as pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

6-bromo-5-chloro-1H-3,1-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO3/c9-3-1-2-4-5(6(3)10)7(12)14-8(13)11-4/h1-2H,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESQFBQHRJYOHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)OC2=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone](/img/structure/B2722835.png)

![4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2722837.png)

![5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate](/img/structure/B2722840.png)

![3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2722841.png)

![ethyl 3-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2722853.png)

![3-Cyclopropyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2722855.png)